Vactosertib Hydrochloride
Overview
Description
Preparation Methods
The synthesis of EW-7197 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of reactions involving triazolo[1,5-a]pyridine and imidazole derivatives.
Functional Group Introduction: Various functional groups, such as fluoroaniline and methylpyridine, are introduced to the core structure through nucleophilic substitution and other reactions.
Purification and Crystallization: The final product is purified using techniques such as column chromatography and crystallization to obtain EW-7197 in its pure form
Chemical Reactions Analysis
EW-7197 undergoes several types of chemical reactions, including:
Oxidation: EW-7197 can undergo oxidation reactions, particularly at the methylpyridine moiety.
Reduction: The compound can also be reduced under specific conditions, affecting the imidazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoroaniline group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EW-7197 has a wide range of scientific research applications, including:
Cancer Research: It has shown potent antimetastatic activity by inhibiting the TGFβ signaling pathway, which is crucial in cancer progression and metastasis.
Fibrosis Treatment: EW-7197 has been studied for its potential in treating fibrosis by blocking TGFβ/Smad and reactive oxygen species (ROS) signaling pathways.
Wound Healing: The compound has demonstrated effectiveness in improving wound healing when combined with irreversible electroporation in animal models.
Immunotherapy: EW-7197 enhances cytotoxic T lymphocyte activity, making it a potential candidate for immunotherapy applications.
Mechanism of Action
EW-7197 exerts its effects by inhibiting the activin receptor-like kinase 5 (ALK5), which is a key component of the TGFβ signaling pathway. By blocking ALK5, EW-7197 prevents the phosphorylation of Smad2/3, which in turn inhibits the formation of the Smad2/3-Smad4 complex and its translocation into the nucleus. This inhibition leads to the suppression of TGFβ-induced gene expression, thereby reducing cell migration, invasion, and epithelial-to-mesenchymal transition (EMT) .
Comparison with Similar Compounds
EW-7197 is unique due to its potent and selective inhibition of ALK5. Similar compounds include:
LY2157299 (Galunisertib): Another ALK5 inhibitor with similar antitumor and antifibrotic properties.
SB-431542: A selective inhibitor of ALK5, ALK4, and ALK7, used in various research applications.
RepSox: An inhibitor of ALK5, known for its role in reprogramming somatic cells to pluripotent stem cells.
Compared to these compounds, EW-7197 has shown superior potency and selectivity, making it a valuable tool in both cancer and fibrosis research .
Properties
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRJLVATGDHMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.